(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Catalog No.
S727585
CAS No.
116539-55-0
M.F
C8H13NOS
M. Wt
171.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

CAS Number

116539-55-0

Product Name

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

IUPAC Name

(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1

InChI Key

YEJVVFOJMOHFRL-ZETCQYMHSA-N

SMILES

CNCCC(C1=CC=CS1)O

Synonyms

(S)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol; (1S)-(-)-3-(Methylamino)-1-(thien-2-yl)propan-1-ol; (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol; (S)-3-Methylamino-1-(2-thienyl)-1-propanol; N-Methyl-(S)-(-)-3-Hydroxy-3-(2-thiophen)propylamine

Canonical SMILES

CNCCC(C1=CC=CS1)O

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)O

The exact mass of the compound (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, CAS 116539-55-0, is a chiral amino alcohol that serves as a critical, late-stage intermediate in the synthesis of (S)-Duloxetine, the active pharmaceutical ingredient (API) in several widely used antidepressants. Its specific stereochemistry and chemical structure are essential for the final API's pharmacological activity, as the (S)-enantiomer of Duloxetine is significantly more potent in inhibiting serotonin and norepinephrine reuptake than its (R)-counterpart. Procurement of this specific enantiomerically pure intermediate is a primary strategy for avoiding the process inefficiencies and yield losses associated with resolving a racemic mixture at a later stage.

Substituting (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with its racemate or the (R)-(+)-enantiomer is not viable for producing the therapeutically active (S)-Duloxetine. The use of a racemic precursor necessitates a downstream chiral resolution step, a process that inherently discards at least 50% of the material as the unwanted (R)-enantiomer, unless a complex and costly racemization-recycle loop is implemented. Such resolution steps add significant process complexity, require stoichiometric amounts of expensive chiral resolving agents (e.g., (S)-mandelic acid), and increase manufacturing costs and waste streams. Procuring the enantiomerically pure (S)-intermediate directly eliminates these downstream separation challenges, ensuring that the synthesis proceeds with high stereochemical integrity and maximizing the conversion of the precursor to the final, active drug substance.

Precursor Suitability: Enables High-Yield Conversion to (S)-Duloxetine

Utilizing (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (referred to as compound 29 in the source) as the direct precursor enables a high-yield final step in Duloxetine synthesis. In a documented procedure, the reaction of this enantiopure intermediate with 1-fluoronaphthalene in the presence of sodium hydride yielded the duloxetine free base at 88%. This contrasts sharply with older, multi-step synthesis routes starting from racemic materials, which report overall yields as low as 10-12% due to losses during the mandatory chiral resolution and other intermediate steps.

Evidence DimensionYield of Final Synthesis Step (Duloxetine formation)
Target Compound Data88% yield
Comparator Or BaselineRacemic route with resolution: ~10-12% overall yield
Quantified DifferenceSignificantly higher final step and overall process yield
ConditionsNucleophilic displacement reaction with 1-fluoronaphthalene and NaH in DMA.

Procuring the enantiopure (S)-intermediate directly bypasses inefficient resolution steps, maximizing material throughput and dramatically improving the economic viability of the synthesis.

Processability Advantage: Avoids Inefficient Chiral Resolution of Racemic Precursors

Starting a synthesis with a racemic mixture of 3-(N-methylamino)-1-(2-thienyl)-1-propanol necessitates a resolution step, which is inherently inefficient. The theoretical maximum yield for isolating the desired (S)-enantiomer via classical resolution is 50%, as the other 50% (the unwanted (R)-enantiomer) must be discarded. While complex racemization and recycling protocols can improve this, they add significant cost and process steps. An optimized industrial-scale resolution of the racemic amine with (S)-mandelic acid was developed to produce the (S)-enantiomer with >99.9% enantiomeric excess (ee), but this still requires handling large volumes and recovering the resolving agent. By procuring the pre-resolved (S)-enantiomer, these material losses and process steps are completely avoided.

Evidence DimensionTheoretical Maximum Yield from Resolution
Target Compound Data100% (as starting material is already the desired enantiomer)
Comparator Or BaselineRacemic mixture: 50% (without racemization/recycle)
Quantified DifferenceAvoids a minimum 50% loss of material
ConditionsClassical chiral resolution of a racemic amine.

This directly impacts procurement decisions by highlighting the cost-inefficiency and material waste associated with purchasing a racemic substitute, making the enantiopure compound a more process-economical choice.

Purity-Linked Usability: Enables Synthesis of High Enantiomeric Purity API

The (S)-enantiomer of Duloxetine is the therapeutically active form, reported to be twice as effective as the (R)-enantiomer. Therefore, achieving high enantiomeric purity in the final API is a critical quality attribute. Asymmetric synthesis routes targeting the (S)-intermediate have been developed to yield the product with very high enantiomeric excess (ee). For example, a biocatalytic reduction method produced (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with an enantiomeric excess exceeding 99.0%. Using a precursor of this purity is essential for synthesizing a final API that meets stringent pharmaceutical standards, as separating enantiomers at the final drug stage is often more challenging and costly.

Evidence DimensionEnantiomeric Excess (% ee) of Precursor
Target Compound Data>99.0% ee (via asymmetric synthesis)
Comparator Or BaselineRacemic Mixture: 0% ee
Quantified DifferenceProvides the required stereochemical purity from the outset
ConditionsAsymmetric synthesis via biocatalytic reduction of the corresponding propanone.

Procuring a high-purity (S)-enantiomer precursor directly ensures the final product's stereochemical quality, simplifying regulatory compliance and quality control.

Efficient GMP Synthesis of (S)-Duloxetine API

This compound is the right choice for pharmaceutical manufacturers focused on an efficient, high-yield, and stereochemically controlled synthesis of (S)-Duloxetine. Its use as a late-stage intermediate eliminates costly and wasteful resolution steps, simplifying the process flow and ensuring the final API meets the required >99% enantiomeric purity for therapeutic use.

Process Development and Scale-Up of Duloxetine Analogs

For chemists and chemical engineers optimizing existing duloxetine synthesis routes or developing new analogs, this high-purity intermediate provides a reliable and consistent starting point. It allows for direct evaluation of the final coupling step without the confounding variable of chiral purity, streamlining process development and scale-up activities.

Analytical Reference Standard for Chiral Purity Testing

In quality control laboratories, this compound serves as a critical reference standard. It is used to develop and validate chiral HPLC methods for quantifying the (S)-enantiomer and detecting the unwanted (R)-enantiomer as a potential impurity in both intermediate and final batches of Duloxetine, ensuring product quality and regulatory compliance.

XLogP3

0.7

Appearance

Powder

UNII

43P2XE546O

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (94.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (92.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (92.31%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

116539-55-0

Wikipedia

(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Dates

Last modified: 08-15-2023

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